molecular formula C11H20O B11954543 1-Cyclohexyl-3-methyl-1-butanone CAS No. 62106-65-4

1-Cyclohexyl-3-methyl-1-butanone

Cat. No.: B11954543
CAS No.: 62106-65-4
M. Wt: 168.28 g/mol
InChI Key: NQUJMAMSZWHAIC-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-methyl-1-butanone is an organic compound with the molecular formula C11H20O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to a cyclohexyl ring and a butanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-methyl-1-butanone can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with 3-methyl-1-butanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, with the acid catalyst facilitating the formation of the desired ketone.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-pressure and high-temperature conditions can enhance the reaction rate and yield. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-methyl-1-butanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone to secondary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Grignard reagents (RMgX) in anhydrous ether.

Major Products Formed:

    Oxidation: Carboxylic acids or esters.

    Reduction: Secondary alcohols.

    Substitution: Various substituted ketones or alcohols.

Scientific Research Applications

1-Cyclohexyl-3-methyl-1-butanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug design and development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-methyl-1-butanone involves its interaction with various molecular targets. The carbonyl group (C=O) in the compound is highly reactive and can form covalent bonds with nucleophiles. This reactivity underlies many of its chemical transformations and interactions with biological molecules. The pathways involved include nucleophilic addition and substitution reactions, which are fundamental to its behavior in both chemical and biological systems.

Comparison with Similar Compounds

1-Cyclohexyl-3-methyl-1-butanone can be compared with other similar compounds, such as:

    Cyclohexanone: A simpler ketone with a cyclohexyl ring and a single carbonyl group.

    3-Methyl-2-butanone: A ketone with a similar butanone chain but lacking the cyclohexyl ring.

    Cyclohexylacetone: A compound with a cyclohexyl ring and an acetone moiety.

Uniqueness: this compound is unique due to the combination of a cyclohexyl ring and a butanone chain, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in synthesis and research.

Properties

CAS No.

62106-65-4

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

1-cyclohexyl-3-methylbutan-1-one

InChI

InChI=1S/C11H20O/c1-9(2)8-11(12)10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3

InChI Key

NQUJMAMSZWHAIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1CCCCC1

Origin of Product

United States

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